prostaglandin A1
Overview
Description
Prostaglandin A1 Description
Prostaglandin A1 (PGA1) is a member of the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. PGA1 has been studied for its actions on smooth muscle and its inactivation in the pulmonary and hepatic portal vascular beds. It has qualitatively similar actions to prostaglandin E1 on smooth muscle, with little activity on gastrointestinal, respiratory, and reproductive smooth muscle, but it is a potent depressor of systemic arterial blood pressure in various animals .
Synthesis Analysis
The metabolism of PGA1 involves its conversion to polar metabolites in human red blood cells, forming glutathione conjugates. This process can occur nonenzymatically or be catalyzed by enzymes such as glutathione S-transferases . Additionally, PGA1 can be measured in human blood using a specific radioimmunoassay, which indicates its presence and potential for biological activity in the circulatory system .
Molecular Structure Analysis
The molecular conformation of PGA1 has been determined by X-ray diffraction, revealing significant differences in the relative intramolecular side chain orientations compared to other prostaglandins like PGF1β. These differences are attributed to chemical and conformational changes in the cyclopentane moiety of PGA1 .
Chemical Reactions Analysis
PGA1 is a degradation product of prostaglandin E1 (PGE1), and its formation can be quantitatively determined by high-performance liquid chromatography (HPLC). The HPLC method can simultaneously determine PGA1 and its related compounds, providing insights into the kinetics of PGE1 degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of PGA1 are influenced by its metabolism in the body. In vivo studies have shown that PGA1 is metabolized by several organs, including the liver and kidneys, and possibly by intravascular pathways. The whole blood metabolic clearance rate of PGA1 has been determined, and its extraction by various organs has been quantified . Additionally, PGA1's neuroprotective effects in rat models of cerebral ischemia have been associated with the inhibition of nuclear factor-kappaB and the upregulation of peroxisome proliferator-activated receptor-gamma, suggesting that its biological activities are mediated through specific molecular pathways .
Scientific Research Applications
Application
PGA1 is potentially involved in regulating the development and progression of Alzheimer’s disease (AD) .
Method
In a study, Tau P301S transgenic (Tg) mice were used as in vivo AD models, and neuroblastoma (N) 2a cells were used as an in vitro neuronal model . The PGA1-binding proteins were identified by HPLC-MS-MS after intracerebroventricular injection (i.c.v) of PGA1 .
Results
Short-term administration of PGA1 in tau P301S Tg mice significantly decreased tau phosphorylation at Thr181, Ser202, and Ser404 in a dose-dependent manner . This effect was caused by the activation of PPP2R1A in tau P301S Tg mice . Long-term treatment of tau P301S Tg mice with PGA1 activated PP2A and significantly reduced tau phosphorylation resulting in improvements in cognitive decline in tau P301S Tg mice .
Cholesterol Metabolism
Application
PGA1 potentially regulates cholesterol metabolism and lipid transport .
Method
In a study, high-throughput sequencing was used to find that PGA1 potentially regulates cholesterol metabolism and lipid transport . PGA1 activated the peroxisome proliferator-activated receptor-gamma (PPARγ) and ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathways, promoting the efflux of cholesterol and decreasing the intracellular cholesterol levels .
Results
Short-term administration of PGA1 decreased the levels of the monomeric and oligomeric β-amyloid protein (oAβ) in a cholesterol-dependent manner . Long-term administration of PGA1 remarkably decreased the formation of Aβ monomers, oligomers, and fibrils .
Cancer Cells
Application
PGA1 exhibits notable effects on various cancer cells .
Method
Studies show that PGA1 inhibits cell growth and induces apoptosis (programmed cell death) in different types of cancer cells, including human glioma cells.
Results
The specific results vary depending on the type of cancer cells and the specific experimental conditions.
Pulmonary Hypertension
Application
Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Method
The specific methods vary depending on the specific study, but often involve animal models and cellular models .
Results
Prostacyclin and related drugs have been used in the clinical treatment of PAH . Other prostaglandins also have the potential to treat PAH .
Inflammation and Pain
Application
PGA1 is involved in the development of inflammation as intercellular pro-inflammatory mediators . It also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation .
Method
Studies have been carried out to elucidate how prostaglandins play their roles for such signaling at the cellular and molecular levels .
Results
Arachidonic acid-derived prostaglandins not only contribute to the development of inflammation but also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation .
Immune Response
Application
Prostaglandins, including PGA1, play several essential roles in regulating bodily processes, including blood clot formation at the site of an injury .
Method
The specific methods vary depending on the specific study, but often involve animal models and cellular models .
Results
Prostaglandins play a key role in the generation of the immune response. Their biosynthesis is significantly increased in inflamed tissue, and they contribute to the development of the cardinal signs of acute inflammation .
Kidney Diseases
Application
Prostaglandins, including PGA1, play a crucial role in regulating renal function and have been implicated in the pathogenesis of various kidney diseases .
Method
Studies often involve animal models and cellular models to investigate the role of prostaglandins in kidney diseases .
Results
Prostaglandins have been found to regulate blood pressure, renal blood flow, and renal sodium and water excretion . They have also been implicated in the regulation of the renin-angiotensin-aldosterone system .
Liver Diseases
Application
Prostaglandins, including PGA1, are metabolized by several organs, such as the liver and kidney . They play a role in liver diseases .
Method
Studies often involve animal models and cellular models to investigate the role of prostaglandins in liver diseases .
Results
These results indicate that A prostaglandins are metabolized by several organs, such as the liver and kidney, and possibly by intravascular pathways as well .
Skin Diseases
Application
Arachidonic acid-derived prostaglandins, including PGA1, contribute to the development of inflammation as intercellular pro-inflammatory mediators .
Method
Studies often involve animal models and cellular models to investigate the role of prostaglandins in skin diseases .
Results
Arachidonic acid-derived prostaglandins not only contribute to the development of inflammation as intercellular pro-inflammatory mediators, but also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation .
Safety And Hazards
properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-LDDQNKHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347314 | |
Record name | Prostaglandin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin A1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin A1 | |
CAS RN |
14152-28-4 | |
Record name | PGA1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14152-28-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSTAGLANDIN A1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin A1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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